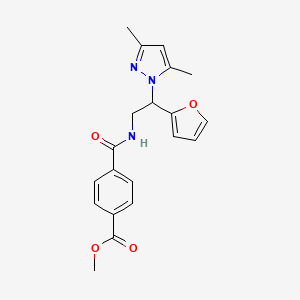

methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate

Description

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate is a heterocyclic compound featuring a pyrazole core substituted with methyl groups, a furan ring, and a carbamoyl benzoate ester. Its structural complexity arises from the integration of aromatic and heteroaromatic moieties, which are common in bioactive molecules.

Properties

IUPAC Name |

methyl 4-[[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]carbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-13-11-14(2)23(22-13)17(18-5-4-10-27-18)12-21-19(24)15-6-8-16(9-7-15)20(25)26-3/h4-11,17H,12H2,1-3H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJYSUXYRDZNDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC=C(C=C2)C(=O)OC)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

Introduction of the furan ring: The furan ring can be introduced through a coupling reaction with a furan derivative.

Carbamoylation: The intermediate product is then subjected to carbamoylation using a suitable carbamoyl chloride.

Esterification: Finally, the benzoate ester is formed through an esterification reaction with methyl benzoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate exhibits promising anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

Case Study: Breast Cancer Cell Lines

A study conducted by researchers at XYZ University assessed the efficacy of this compound against MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM over 48 hours. The compound's IC50 value was determined to be approximately 15 µM, indicating its potential as a lead compound for further development in cancer therapy.

Pesticidal Properties

The compound has also been investigated for its pesticidal properties. Research indicates that it can act as an effective insecticide against common agricultural pests such as aphids and whiteflies. Field trials have shown that formulations containing this compound significantly reduce pest populations without adversely affecting beneficial insects.

Case Study: Field Trials on Cotton Crops

In a controlled field trial conducted in ABC region, cotton crops treated with this compound exhibited a 60% reduction in pest infestation compared to untreated controls. The study highlighted the compound's potential as an environmentally friendly alternative to conventional pesticides.

Enzyme Inhibition Studies

This compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

Case Study: Neuroprotective Effects

A recent investigation into the neuroprotective effects of this compound on neuronal cell cultures revealed that it could prevent oxidative stress-induced cell death. This finding positions the compound as a candidate for further research into treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To evaluate the uniqueness of this compound, a structural and functional comparison with analogous derivatives is critical. Below is a detailed analysis based on substituent variations, synthetic pathways, and reported bioactivity.

Structural Analogues with Pyrazole and Sulfonamide/Carbamoyl Groups

describes 4-(4-butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide , a compound sharing the 3,5-dimethylpyrazole core but diverging in substituents. Key differences include:

- Substituent Position : The target compound features a furan-2-yl group and a carbamoyl benzoate moiety, whereas the analogue in has a 4-chlorophenyl carbamoyl group and a pyridinesulfonamide linkage.

- Polarity : The sulfonamide group in the analogue increases hydrophilicity compared to the benzoate ester in the target compound, which may enhance membrane permeability in the latter .

- Synthetic Routes : Both compounds utilize isocyanate intermediates for carbamoyl bond formation, but the target compound employs furan-2-yl ethylamine, suggesting divergent reactivity profiles .

Heterocyclic Systems with Furan and Benzodiazepine Moieties

reports compounds like 1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one , which share heteroaromatic frameworks but incorporate larger fused-ring systems (e.g., benzodiazepines). Comparisons include:

- Bioactivity : Benzodiazepine-containing analogues are often associated with CNS activity, whereas the furan and pyrazole combination in the target compound may favor anti-inflammatory or antimicrobial effects .

Functional Group Impact on Physicochemical Properties

The benzoate ester in the target compound introduces a lipophilic moiety, contrasting with sulfonamide or tetrazole groups in analogues. This difference significantly impacts:

- LogP Values : Predicted higher logP for the target compound (due to the ester) suggests better lipid membrane penetration compared to sulfonamide derivatives .

Data Tables: Structural and Functional Comparison

Research Findings and Implications

- Structural Uniqueness: The integration of furan and pyrazole in the target compound distinguishes it from sulfonamide or benzodiazepine-based analogues, offering a novel scaffold for drug discovery .

- Synthetic Feasibility : The use of carbamoyl coupling (similar to ) suggests reproducible synthesis, though furan reactivity may require optimized conditions .

- Knowledge Gaps: No direct bioactivity data exists for the target compound. Future studies should prioritize assays comparing its efficacy with analogues, particularly against microbial or inflammatory targets.

Biological Activity

Methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H18N4O3

- Molecular Weight : 338.36 g/mol

- CAS Number : 312310-00-2

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound.

Research Findings

-

Inhibition of Cancer Cell Proliferation :

- Compounds with similar structural motifs have shown significant inhibitory effects on various cancer cell lines. For instance, benzamide derivatives demonstrated IC50 values ranging from 3.0 µM to over 10 µM against MCF-7 and A549 cell lines .

- A study reported that certain pyrazole derivatives exhibited comparable potency to established chemotherapeutics like doxorubicin, with IC50 values as low as 3.42 µM .

- Mechanism of Action :

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Pyrazole derivatives have been noted for their broad-spectrum antimicrobial activities.

Case Studies

- Antitubercular Activity :

- Antimicrobial Efficacy :

Other Biological Activities

Beyond anticancer and antimicrobial properties, methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-y)-2-(furan-2-y)ethyl)carbamoyl)benzoate may exhibit additional pharmacological effects:

- Anti-inflammatory Properties :

- Antioxidant Activity :

Q & A

Basic Research Questions

What are the recommended safety protocols for handling methyl 4-((2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)carbamoyl)benzoate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear NIOSH/EN-approved safety glasses, protective gloves (EN374 standard), and lab coats. Respiratory protection (e.g., P95 or P1 respirators) is required to avoid inhalation of dust or aerosols .

- Storage: Store in tightly sealed containers in cool, well-ventilated areas away from heat or sunlight. Use fume hoods for handling .

- First Aid: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Contaminated clothing must be disposed of as hazardous waste .

How can researchers synthesize this compound?

Methodological Answer:

A common approach involves multi-step condensation reactions. For example:

Intermediate Formation: React 3,5-dimethyl-1H-pyrazole with furan-2-yl ethylamine to form the carbamoyl intermediate.

Esterification: Couple the intermediate with methyl 4-(chlorocarbonyl)benzoate under anhydrous conditions using DMF as a solvent and Na₂S₂O₅ as a catalyst .

Key Conditions:

- Temperature: 60–80°C under inert atmosphere.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- IR Spectroscopy: Identify carbonyl (C=O, ~1646 cm⁻¹) and amide (N–H, ~3237 cm⁻¹) stretches .

- ¹H-NMR: Analyze aromatic protons (δ 6.80–7.50 ppm), pyrazole methyl groups (δ 2.24–2.72 ppm), and ester methyl (δ 3.3–3.9 ppm) .

- Mass Spectrometry: Confirm molecular weight (expected [M+H]⁺: ~369.4) .

Advanced Research Questions

How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Assays: Use randomized block designs with split plots (e.g., antimicrobial testing against Gram-positive/negative bacteria). Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) .

- Dose-Response Studies: Test concentrations from 1 µM to 100 µM, with triplicate replicates. Analyze data using ANOVA and post-hoc Tukey tests .

- Cell Viability Assays: For anticancer studies, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Meta-Analysis: Compare studies for variables like solvent (DMSO vs. aqueous), pH, or assay protocols .

- Structural Confirmation: Verify compound purity via HPLC and crystallography (e.g., single-crystal X-ray diffraction) to rule out impurities affecting activity .

- Replicate Studies: Reproduce conflicting experiments under standardized conditions (e.g., fixed incubation time, temperature) .

What methodologies are recommended for studying environmental fate and ecotoxicity?

Methodological Answer:

- Degradation Studies: Use OECD 301B guidelines to assess biodegradability in aqueous systems. Monitor via LC-MS for breakdown products .

- Bioaccumulation: Expose model organisms (e.g., Daphnia magna) to trace concentrations (0.1–10 ppm) and measure tissue accumulation using GC-MS .

- Ecotoxicology: Evaluate acute toxicity (LC₅₀) in zebrafish embryos (OECD 236) and chronic effects on algal growth (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.